molecular formula C18H13N3O5 B2492281 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide CAS No. 891555-52-5

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No. B2492281
CAS RN: 891555-52-5
M. Wt: 351.318
InChI Key: YCDMGBKDFLLUIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide" often involves multi-step chemical reactions that may include nitrile and non-nitrile pyridine product formation from related prop-2-enamides with different reactants. For instance, reactions of similar compounds with methyl 3-oxobutanoate can afford various pyridine and piperidine derivatives, highlighting the synthetic versatility of such frameworks (O'Callaghan et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds akin to "2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide" is often elucidated using X-ray diffraction techniques. These studies reveal intricate details about molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior and reactivity. The structure of related compounds shows significant interactions such as hydrogen bonding, which plays a pivotal role in stabilizing the molecular structure and influencing its physical properties (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

The chemical reactivity of "2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide" and related compounds involves various interactions and reactions, including electrophilic intramolecular cyclization and reactions with electrophiles. These processes are influenced by the presence of functional groups such as cyano, nitro, and enamides, which can undergo transformations leading to a wide array of products with potential pharmacological and material applications (Danilyuk et al., 2016).

properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c19-11-13(9-12-3-1-2-4-15(12)21(23)24)18(22)20-14-5-6-16-17(10-14)26-8-7-25-16/h1-6,9-10H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMGBKDFLLUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide

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